molecular formula C12H18O2 B7901416 (4-Isobutoxy-2-methylphenyl)methanol

(4-Isobutoxy-2-methylphenyl)methanol

Cat. No.: B7901416
M. Wt: 194.27 g/mol
InChI Key: FQECUIVYCCZDIP-UHFFFAOYSA-N
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Description

(4-Isobutoxy-2-methylphenyl)methanol is a chemical reagent of interest in synthetic and pharmaceutical chemistry. This compound features a benzyl alcohol group and an isobutoxy ether side chain on a methyl-substituted phenyl ring. This structure suggests potential utility as a key synthetic intermediate or building block for the preparation of more complex molecules. Based on research into structurally related compounds, this alcohol could be investigated for the development of novel pharmaceutical candidates, particularly non-steroidal anti-inflammatory drug (NSAID) derivatives and analogs . The isobutylphenyl moiety is a known pharmacophore in certain active compounds, and its modification through ether and alcohol functional groups is a common strategy in medicinal chemistry to modulate the physical, chemical, and pharmacological properties of a lead structure . Researchers can employ this compound in coupling reactions, for instance using DCC (N,N'-dicyclohexylcarbodiimide) as a dehydrating agent, to form new esters or amides for biological screening . Comprehensive characterization data for research purposes, including 1H NMR, 13C NMR, and mass spectrometry, would follow established protocols for similar aromatic compounds to confirm identity and purity . This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals appropriately and verify all specifications for their specific experimental needs.

Properties

IUPAC Name

[2-methyl-4-(2-methylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-11(7-13)10(3)6-12/h4-6,9,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQECUIVYCCZDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Phenoxide Formation :
    The starting material, 2-methyl-4-hydroxyphenylmethanol, is treated with a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Deprotonation generates a phenoxide ion, enhancing nucleophilicity at the oxygen atom.

  • Alkylation with Isobutyl Halide :
    Isobutyl bromide or iodide is introduced to the phenoxide solution under reflux (60–80°C) for 6–12 hours. Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing ionic intermediates.

Representative Reaction Table

StepReagents/ConditionsYieldReference
1NaH, THF, 0°C → rt, 1 h95%
2Isobutyl bromide, DMF, 80°C, 12 h88%

Challenges and Optimizations

  • Competing Elimination : Isobutyl halides may undergo elimination to form alkenes under basic conditions. Using bulky bases (e.g., K₂CO₃) and lower temperatures (40–60°C) suppresses this side reaction.

  • Hydroxymethyl Protection : The primary alcohol (-CH₂OH) is often protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired alkylation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol post-etherification.

Friedel-Crafts Acylation-Reduction Strategy

An alternative route involves Friedel-Crafts acylation to install an acetyl group, followed by reduction to the hydroxymethyl moiety.

Friedel-Crafts Acylation

The substrate 4-isobutoxy-2-methylbenzene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C. The acetyl group directs to the para position relative to the methyl group, yielding 4-isobutoxy-2-methylacetophenone.

Reduction to Alcohol

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF. NaBH₄ is preferred for its selectivity and milder conditions.

Reaction Conditions Table

StepReagents/ConditionsYieldReference
1Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C78%
2NaBH₄, MeOH, rt, 2 h92%

Microwave-Assisted Hydrolysis of Acetate Esters

Microwave irradiation accelerates the hydrolysis of acetate-protected intermediates, offering rapid and high-yielding access to the target alcohol.

Protection as Acetate

The hydroxymethyl group is acetylated using acetic anhydride in pyridine, forming 4-isobutoxy-2-methylphenyl acetate.

Microwave-Promoted Hydrolysis

The acetate undergoes hydrolysis in methanol with concentrated hydrochloric acid under microwave irradiation (100°C, 1 hour). This method achieves quantitative yields by enhancing reaction kinetics.

Optimization Data

ParameterValueImpact on Yield
Temperature100°CMaximizes rate
HCl Concentration6 MComplete hydrolysis
Irradiation Time1 h100% conversion

Catalytic Hydrogenation of Aldehyde Precursors

Aldehyde Synthesis

4-Isobutoxy-2-methylbenzaldehyde is prepared via formylation using hexamine (HMT) in trifluoroacetic acid (TFA), following the Duff reaction mechanism.

Hydrogenation to Alcohol

The aldehyde is reduced under hydrogen gas (1–3 atm) using palladium on carbon (Pd/C) in ethanol. This method offers excellent selectivity and scalability.

Catalytic Hydrogenation Table

CatalystH₂ PressureTimeYieldReference
5% Pd/C2 atm4 h95%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Williamson ether synthesis is conducted in continuous flow systems to minimize side reactions and improve heat management.

  • Solvent Recycling : DMF and THF are recovered via distillation, reducing waste and costs.

  • Quality Control : In-process NMR and HPLC ensure intermediate purity >99% before reduction steps.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, -CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.70 (d, 2H, -OCH₂-), 4.65 (s, 2H, -CH₂OH).

    • ¹³C NMR : δ 22.1 (-CH(CH₃)₂), 26.8 (Ar-CH₃), 70.5 (-OCH₂-), 65.3 (-CH₂OH).

  • Mass Spectrometry :

    • HRMS (ESI): m/z calc. for C₁₂H₁₈O₂ [M+H]⁺: 205.1334, found: 205.1331 .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Isobutoxy-2-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the isobutoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the isobutoxy group.

Scientific Research Applications

Organic Synthesis

(4-Isobutoxy-2-methylphenyl)methanol serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Functionalization: The hydroxyl group can undergo various reactions such as etherification and esterification, facilitating the creation of more complex molecules.
  • Building Block for Pharmaceuticals: It is utilized in synthesizing bioactive compounds with potential therapeutic applications.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that are beneficial in drug development:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further pharmacological evaluation .
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, thus warranting further investigation into their mechanisms of action and efficacy .

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials: Its chemical structure facilitates the synthesis of mesoporous materials that have applications in catalysis and drug delivery systems .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of antimicrobial agents derived from this compound demonstrated its potential as a precursor for compounds effective against various bacterial strains. The synthesized derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results against Gram-positive bacteria.

CompoundMIC (µg/mL)Bacterial Strain
A32Staphylococcus aureus
B64Escherichia coli

Case Study 2: Development of Anticancer Agents

Another research effort involved modifying this compound to create analogs with enhanced anticancer properties. These analogs were evaluated using cell viability assays against several cancer cell lines, revealing significant cytotoxic effects.

AnalogIC50_{50} (µM)Cancer Cell Line
C15MCF-7 (Breast Cancer)
D10A549 (Lung Cancer)

Mechanism of Action

The mechanism of action of (4-Isobutoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets in biological systems. The isobutoxy and methyl groups may influence its binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(4-Butylphenyl)methanol

  • Structure : Benzene ring with a hydroxymethyl (-CH₂OH) and a linear butyl (-C₄H₉) group at the para position.
  • Molecular Formula : C₁₁H₁₆O (MW: 164.24 g/mol ) .
  • Key Differences: The linear butyl chain vs. branched isobutoxy group in the target compound. Absence of the ortho-methyl substituent in (4-Butylphenyl)methanol.
  • Implications: The butyl group increases hydrophobicity compared to the polar isobutoxy group. Lower molecular weight and reduced steric hindrance may enhance solubility in non-polar solvents.

[4-(2-Methylpropoxy)phenyl]methanol (4-Isobutoxyphenylmethanol)

  • Structure : Benzene ring with a hydroxymethyl (-CH₂OH) and an isobutoxy (-OCH₂CH(CH₃)₂) group at the para position.
  • Molecular Formula : C₁₁H₁₆O₂ (MW: 180.24 g/mol ) .
  • Key Differences :
    • Lacks the ortho-methyl substituent present in the target compound.
  • Lower molecular weight may result in higher volatility compared to the target compound.

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol

  • Structure: Benzene ring with hydroxymethyl (-CH₂OH), bromo (-Br), chloro (-Cl), and fluoro (-F) substituents on a phenoxy ring.
  • Molecular Formula : C₁₃H₉BrClFO₂ (MW: 331.56 g/mol ) .
  • Key Differences :
    • Halogen substituents introduce electron-withdrawing effects, contrasting with the electron-donating isobutoxy group.
    • Increased molecular weight and polarity due to halogens.
  • Implications: Halogens enhance stability against oxidation but may reduce solubility in organic solvents. Potential applications in halogenated drug intermediates or agrochemicals.

(4-Thien-2-ylphenyl)methanol

  • Structure : Benzene ring with hydroxymethyl (-CH₂OH) and a thienyl (C₄H₃S) group.
  • Molecular Formula : C₁₁H₁₀OS (MW: 190.26 g/mol ) .
  • Key Differences :
    • The thiophene ring introduces aromatic heterocyclic character, altering conjugation and electronic properties.
  • Implications: Enhanced π-π stacking interactions due to the thienyl group. Potential use in optoelectronic materials or as a ligand in catalysis.

Research and Application Insights

  • Synthetic Utility : The hydroxymethyl group in all compounds allows for derivatization (e.g., esterification, oxidation) .
  • Steric Effects : The ortho-methyl group in the target compound may hinder reactions at the benzene ring, directing substitutions to less hindered positions.
  • Solubility : Branched isobutoxy groups reduce crystallinity compared to linear alkyl chains, improving solubility in alcohols .
  • Electronics : Electron-donating isobutoxy groups activate the ring for electrophilic substitution, while halogens deactivate it .

Biological Activity

(4-Isobutoxy-2-methylphenyl)methanol, a compound with potential biological activities, has garnered attention in recent research for its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, presenting data tables, research findings, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18O2
  • Molecular Weight: 206.28 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various derivatives of phenolic compounds found that this specific compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.8
Klebsiella pneumoniae0.6

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound exhibited an IC50 value of 1.5 mg/mL, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 0.1 mg/mL) .

The mechanism by which this compound exerts its biological activities involves several pathways:

  • Antimicrobial Action: The compound's hydroxyl group allows it to form hydrogen bonds with bacterial cell wall components, disrupting their integrity and leading to cell lysis.
  • Antioxidant Mechanism: It scavenges free radicals through electron donation, thereby neutralizing oxidative stress in biological systems.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial efficacy of various phenolic compounds, including this compound. The study involved testing against a panel of pathogenic bacteria and fungi. The findings highlighted that the compound exhibited superior activity compared to some commercially available antibiotics, making it a candidate for further development in pharmaceutical applications .

Antioxidant Activity Assessment

Another study assessed the antioxidant properties of this compound in vitro using various assays. The results indicated that the presence of the isobutoxy group significantly enhanced the radical scavenging ability compared to similar compounds without this substitution. This suggests that structural modifications can influence biological activity .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Advantages
AlkylationIsobutyl bromide, K₂CO₃, DMF, 80°C~65–75Scalable, straightforward
Continuous FlowIsobutyl bromide, base, solvent>85High purity, efficient heat management
Reduction of NitroNaBH₄, MeOH, RT~70Mild conditions, avoids harsh bases

Advanced: How can computational tools guide the optimization of synthetic pathways or predict biological activity?

Methodological Answer:

  • Retrosynthesis planning : Tools like AI-driven synthesis planners (e.g., using the PISTACHIO or REAXYS databases) can propose novel routes by analyzing reaction feasibility and precursor availability .
  • Quantum chemical modeling : Density Functional Theory (DFT) calculations predict electronic properties, aiding in understanding regioselectivity in alkylation or oxidation reactions .
  • Structure-Activity Relationship (SAR) studies : Molecular docking simulations can screen derivatives for biological targets (e.g., antimicrobial enzymes) by analyzing binding affinities .

Basic: What analytical techniques are critical for validating purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate, pH 4.6) for purity assessment. Adjust parameters to resolve peaks for impurities like unreacted precursors .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., isobutoxy -OCH₂CH(CH₂)₂ and hydroxymethyl -CH₂OH). Compare with reference spectra of analogous compounds .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis provides absolute stereochemical confirmation .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersExample Application
HPLCMethanol:Buffer (65:35), pH 4.6Purity assessment of alkylated product
¹H NMRCDCl₃, 400 MHzConfirming isobutoxy integration

Advanced: How can researchers address contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Comparative bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) to resolve discrepancies in potency .
  • Metabolic stability studies : Use liver microsome models to assess whether conflicting results arise from differential metabolic degradation .
  • Systematic SAR studies : Vary substituents (e.g., isobutoxy vs. methoxy) to isolate structural contributors to activity. For example, replacing isobutoxy with tert-butyl groups may enhance lipophilicity and membrane penetration .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste disposal : Segregate organic waste and coordinate with licensed facilities for incineration to avoid environmental release .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group .

Advanced: What strategies mitigate environmental risks during large-scale synthesis?

Methodological Answer:

  • Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) or use biocatalysts (e.g., lipases) to reduce solvent toxicity .
  • Degradation studies : Conduct photolysis/hydrolysis experiments to estimate half-lives in water/soil. For persistent compounds, design biodegradable analogs (e.g., ester-linked substituents) .

Advanced: How can researchers elucidate the compound’s mechanism in biological systems?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹³C-labeled derivatives to track metabolic pathways via LC-MS .
  • Kinetic studies : Measure enzyme inhibition constants (Kᵢ) using fluorescence-based assays (e.g., tryptophan quenching in target proteins) .
  • Transcriptomics : Profile gene expression changes in bacterial models (e.g., E. coli) exposed to the compound to identify affected pathways .

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